molecular formula C12H16N2O4 B15315965 6-((tert-Butoxycarbonyl)amino)-5-methylnicotinic acid

6-((tert-Butoxycarbonyl)amino)-5-methylnicotinic acid

Katalognummer: B15315965
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: NEQKOQQBVQPWGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H18N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions often involve aqueous or acetonitrile solutions and can be carried out at ambient temperature or with slight heating .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and di-tert-butyl dicarbonate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:

Wirkmechanismus

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other Boc-protected amino acids and pyridine derivatives. Compared to these compounds, 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Some similar compounds are:

This compound’s unique structure makes it valuable in various research and industrial applications, distinguishing it from other similar molecules.

Eigenschaften

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O4/c1-7-5-8(10(15)16)6-13-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)

InChI-Schlüssel

NEQKOQQBVQPWGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.